(R)-2-benzylsuccinic acid
Overview
Description
(R)-2-Benzylsuccinic acid, also known as (R)-2-benzylsuccinate, is a chiral, organic compound that has been studied for its potential applications in a variety of fields. It has been used in chemical synthesis, as a building block for pharmaceuticals, and in the development of novel materials. This compound is also of interest due to its potential biochemical and physiological effects.
Scientific Research Applications
Enzyme Inhibition
(R)-2-Benzylsuccinic acid and related compounds are effective inhibitors of carboxypeptidase A, an enzyme involved in protein metabolism. The (R) isomer of benzylsuccinic acid binds to the enzyme much more tightly than its substrates and inhibitors, suggesting its potential as a powerful reversible inhibitor (Byers & Wolfenden, 1972).
Reaction Stereochemistry
The stereochemistry of benzylsuccinate synthase reaction, which adds toluene to fumarate forming (R)-benzylsuccinic acid, has been studied. It demonstrates a syn addition of toluene to fumarate and implies the formation of the C-3 radical of benzylsuccinate as an intermediate (Qiao & Marsh, 2005).
Anaerobic Toluene Catabolism
(R)-Benzylsuccinic acid plays a role in anaerobic toluene catabolism in denitrifying bacteria. It is activated to the CoA-thioester and metabolized via β-oxidation to benzoyl-coenzyme A (CoA) and succinyl-CoA, indicating its involvement in microbial bioremediation processes (Leutwein & Heider, 2001).
Novel Benzylsuccinate Synthase Reaction
Recent studies have shown that the anaerobic benzylsuccinate synthase reaction forms benzylsuccinate, indicating a highly stereospecific process resulting in over 95% formation of the (+)-benzylsuccinic acid enantiomer. This finding is significant for understanding anaerobic hydrocarbon activation (Beller & Spormann, 1998).
Pharmaceutical Synthesis
(R)-2-Benzylsuccinic acid has been used in the synthesis of certain pharmaceuticals, such as Mitiglinide, a medication used for treating diabetes (Tian Jing-wen, 2012).
Mechanism of Action
Target of Action
The primary target of ®-2-benzylsuccinic acid is the enzyme carboxypeptidase A . Carboxypeptidase A is a zinc metalloproteinase that plays a crucial role in the human digestive system, where it cleaves the C-terminal amino acid from a peptide chain .
Mode of Action
®-2-benzylsuccinic acid functions as an inhibitor of carboxypeptidase A . It interacts with the enzyme, preventing it from performing its normal function of cleaving peptide chains. This interaction and the resulting changes in the enzyme’s activity can have significant effects on the biochemical pathways in which carboxypeptidase A is involved .
properties
IUPAC Name |
(2R)-2-benzylbutanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFKXZQQDSVFH-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347313 | |
Record name | (2R)-2-Benzylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-benzylsuccinic acid | |
CAS RN |
21307-97-1 | |
Record name | (2R)-2-Benzylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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